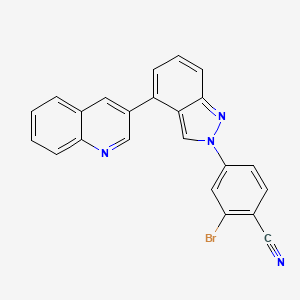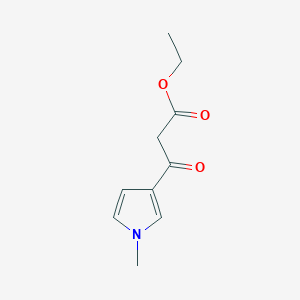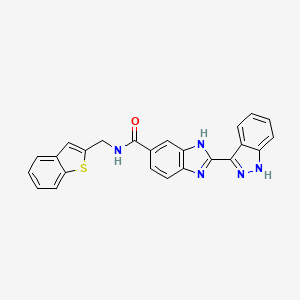
2-Bromo-4-(4-quinolin-3-ylindazol-2-yl)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-4-(4-quinolin-3-ylindazol-2-yl)benzonitrile is a complex organic compound characterized by its bromine, cyano, and quinoline groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-(4-quinolin-3-ylindazol-2-yl)benzonitrile typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of a bromobenzonitrile derivative with a quinoline-indazole derivative using a palladium catalyst.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors under controlled conditions to ensure purity and yield. The process involves careful monitoring of temperature, pressure, and reagent concentrations to optimize the reaction.
化学反応の分析
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The bromine atom can be oxidized to form a bromate.
Reduction: The cyano group can be reduced to form an amine.
Substitution: The bromine atom can be substituted with other groups, such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂).
Substitution: Various nucleophiles can be used for substitution reactions, such as sodium cyanide (NaCN) for nucleophilic substitution.
Major Products Formed:
Oxidation: Bromate derivatives.
Reduction: Amines.
Substitution: Alkyl or aryl-substituted derivatives.
科学的研究の応用
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its bromine and cyano groups make it a versatile intermediate in organic synthesis.
Biology: The compound has shown potential biological activities, such as antiviral, anti-inflammatory, and anticancer properties. It can interact with various biological targets, making it a candidate for drug development.
Medicine: Due to its biological activities, 2-Bromo-4-(4-quinolin-3-ylindazol-2-yl)benzonitrile is being studied for its therapeutic potential. It may be used in the development of new drugs for treating diseases such as cancer and infections.
Industry: In the chemical industry, this compound is used in the synthesis of dyes, pigments, and other chemical products. Its unique structure allows for the creation of novel materials with specific properties.
作用機序
The compound exerts its effects through interactions with molecular targets and pathways. For example, it may inhibit enzymes or bind to receptors, leading to biological responses. The exact mechanism depends on the specific application and target.
類似化合物との比較
4-Bromo-N-(4-butyl-3-(quinolin-3-yl)thiazol-2(3H)-ylidene)benzamide: This compound has similar structural features and exhibits strong potential against elastase.
Indole Derivatives: Various indole derivatives share structural similarities and possess biological activities such as antiviral, anti-inflammatory, and anticancer properties.
Uniqueness: 2-Bromo-4-(4-quinolin-3-ylindazol-2-yl)benzonitrile stands out due to its specific combination of functional groups, which allows for diverse chemical reactions and biological activities. Its unique structure makes it a valuable compound in scientific research and industrial applications.
特性
分子式 |
C23H13BrN4 |
|---|---|
分子量 |
425.3 g/mol |
IUPAC名 |
2-bromo-4-(4-quinolin-3-ylindazol-2-yl)benzonitrile |
InChI |
InChI=1S/C23H13BrN4/c24-21-11-18(9-8-16(21)12-25)28-14-20-19(5-3-7-23(20)27-28)17-10-15-4-1-2-6-22(15)26-13-17/h1-11,13-14H |
InChIキー |
GRCIPJBSFWHMJA-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=C(C=N2)C3=CC=CC4=NN(C=C43)C5=CC(=C(C=C5)C#N)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(4-Chloro-1,3,5-triazin-2-yl)amino]benzonitrile](/img/structure/B15356919.png)
![Methyl 4-[(2-chlorophenyl)methylamino]-3-nitrobenzoate](/img/structure/B15356926.png)


![tert-butyl N-[[3-chloro-5-[3-chloro-2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]pyridin-2-yl]methyl]carbamate](/img/structure/B15356952.png)








